6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is a chemical compound belonging to the class of pyridazinones, which are known for their diverse biological activities. This compound is characterized by its unique structure that includes a cyclobutyl group and a dihydropyridazine moiety, which contribute to its potential pharmacological properties.
This compound has been referenced in various scientific literature, including patents and research articles focused on its synthesis and biological applications. Notably, it has been studied for its role in modulating immune responses and potential therapeutic effects against inflammatory diseases .
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one can be classified under:
The synthesis of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the following steps:
The molecular formula of 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one is C_{10}H_{12}N_{2}O. The compound features:
Key structural data include:
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one can participate in various chemical reactions, including:
The reactivity of this compound can be exploited in medicinal chemistry for developing new therapeutic agents targeting specific biological pathways.
The mechanism of action for 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one involves its interaction with biological targets such as receptors or enzymes involved in inflammatory pathways.
Research indicates that compounds in this class may inhibit specific signaling pathways related to immune responses, particularly through modulation of interleukin signaling .
6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one has potential applications in:
The pyridazinone scaffold represents a privileged heterocyclic system in drug design, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functionality. This core structure exhibits distinctive physicochemical properties that confer significant advantages in molecular recognition and drug-target interactions. The high dipole moment (~4.22 D) inherent to the pyridazinone ring promotes dipole-dipole interactions with biological targets, while the presence of multiple hydrogen bond acceptors (N1, N2, and carbonyl oxygen) and donors (C4-H) facilitates robust binding interactions [3]. These attributes, combined with reduced lipophilicity compared to carbocyclic analogs, make pyridazinones valuable scaffolds for optimizing pharmacokinetic properties while maintaining target engagement. The scaffold's versatility is evidenced by its presence in compounds spanning diverse therapeutic areas, including cardiovascular agents, central nervous system modulators, and anticancer drugs [6] [3]. The structural plasticity of the pyridazinone ring allows for strategic substitution at C-3, C-4, C-5, and C-6 positions, enabling fine-tuning of electronic, steric, and solubility parameters to meet specific drug design objectives [5].
Pyridazinone derivatives have evolved from simple synthetic curiosities to clinically validated pharmacophores over seven decades of medicinal chemistry research. Early exploration focused on cardiovascular applications, exemplified by the phosphodiesterase 3 inhibitor levosimendan, which incorporates a phenylcarbonohydrazonoyl dicyanide moiety attached to a pyridazinone core. Though not approved in the United States, levosimendan has been used clinically outside the U.S. for acute decompensated heart failure, leveraging its dual mechanism of calcium sensitization and PDE3 inhibition [3]. The 1980s and 1990s witnessed expanded interest in pyridazinones for neurological targets, particularly monoamine oxidase inhibitors and histamine H₃ receptor modulators. Research into 5-pyridazin-3-one phenoxypiperidines yielded potent and selective histamine H₃ receptor inverse agonists, with detailed structure-activity relationship studies elucidating optimal pharmacophore configurations for receptor affinity and selectivity [1].
The 21st century has seen pyridazinones achieve prominence in oncology and endocrinology. Imidazo[1,2-b]pyridazine derivatives have emerged as particularly successful frameworks, with both ponatinib (a multi-targeted tyrosine kinase inhibitor for leukemia) and risdiplam (a survival of motor neuron 2-directed RNA splicing modifier for spinal muscular atrophy) receiving FDA approval in 2012 and 2020, respectively [3]. Simultaneously, non-fused pyridazinone derivatives have demonstrated therapeutic potential across multiple target classes. The discovery of MGL-3196 (resmetirom), featuring a 5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy core, represents a landmark achievement in thyromimetics. This compound exhibits 28-fold selectivity for thyroid hormone receptor β over α, enabling effective lipid-lowering activity in dyslipidemia without cardiotoxic effects mediated through THR-α [2]. Most recently, the aminopyridazine-containing compounds relugolix (GnRH antagonist for prostate cancer) and deucravacitinib (allosteric TYK2 inhibitor for psoriasis) have further validated the pyridazinone scaffold in clinical settings [3].
Table 1: Historical Milestones in Pyridazinone Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1972 | Minaprine | Antidepressant | Early CNS agent (withdrawn in 1996 due to convulsions) |
~1980s | Cardiovascular pyridazinones | Heart failure | PDE3 inhibition mechanism |
2000s | Phenoxypiperidine derivatives | Neurological disorders | Potent and selective histamine H₃ inverse agonists |
2012 | Ponatinib | Oncology (CML, ALL) | Multi-targeted tyrosine kinase inhibitor |
2020 | Risdiplam | Spinal muscular atrophy | SMN2 splicing modifier |
2020 | Relugolix | Oncology (prostate cancer) | GnRH receptor antagonist |
2022 | Deucravacitinib | Immunology (psoriasis) | Allosteric TYK2 inhibitor |
2023 | Resmetirom (MGL-3196) | Endocrinology (NASH) | THR-β selective agonist |
The synthetic accessibility of pyridazinones has significantly contributed to their sustained investigation in medicinal chemistry. Key synthetic strategies include cyclocondensation of 1,4-dicarbonyl compounds with hydrazines, halogenation at C-6 followed by nucleophilic substitution, and functionalization through metal-catalyzed cross-coupling reactions. For example, 3,6-disubstituted pyridazines have been efficiently prepared from ethyl trifluoropyruvate through sequential condensation, oxidation, esterification, and amidation steps [6]. The development of robust synthetic routes has enabled systematic structure-activity relationship exploration, particularly regarding substituent effects at the C-3, C-5, and C-6 positions of the pyridazinone ring. These investigations have revealed that strategic substitution profoundly influences target selectivity, metabolic stability, and physicochemical properties [5] [6].
The specific molecular architecture of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one incorporates two strategically valuable substituents that synergistically enhance the drug-like properties of the pyridazinone scaffold. The cyclobutyl moiety at C-6 and the methyl group at C-5 create a steric and electronic profile distinct from previously explored pyridazinone derivatives, offering novel opportunities for molecular recognition and property optimization. The cyclobutyl group represents a underutilized carbocyclic substituent in medicinal chemistry that confers significant advantages over more conventional cycloalkyl groups. Its high ring strain energy (~110 kJ/mol) creates a distinct geometric profile with increased puckering angle compared to cyclopentyl or cyclohexyl systems. This strained configuration imposes specific conformational constraints on the adjacent pyridazinone ring, potentially favoring bioactive conformations that enhance target binding [6]. Additionally, the cyclobutyl group contributes to a favorable lipophilicity profile (calculated log P reduction of ~0.3-0.5 versus cyclohexyl analogs), which may improve aqueous solubility and metabolic stability while maintaining sufficient membrane permeability [6].
The 5-methyl substituent complements the cyclobutyl group through electronic modulation of the pyridazinone core. Methyl groups at C-5 exert a modest +I effect that subtly influences electron density distribution across the heterocyclic system. This electronic perturbation can enhance hydrogen bond acceptor capability at the carbonyl oxygen and N-2 positions, potentially strengthening key interactions with biological targets [3]. Furthermore, the methyl group provides a steric "bump" that may contribute to selective recognition by creating a steric clash with off-target binding sites. This combination of steric and electronic effects is particularly valuable in kinase inhibitor design, where selective targeting remains a significant challenge. The methyl group also offers a site for controlled metabolic oxidation, potentially directing phase I metabolism away from more critical regions of the molecule and mitigating the formation of reactive metabolites [6].
Table 2: Physicochemical and Structural Contributions of Substituents in 6-Cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one
Structural Feature | Steric Contribution | Electronic Contribution | Biological Implications |
---|---|---|---|
Pyridazinone core | Planar ring system with defined N-N vector | High dipole moment (4.22 D); Dual H-bond acceptors | Enables π-stacking; Facilitates polar interactions with targets |
6-Cyclobutyl group | Puckered conformation (25-30° fold angle); Moderate steric bulk | Moderate electron donation; Increased fraction of sp³ carbons | Enhances 3D character; May improve selectivity through shape complementarity |
5-Methyl group | Minimal steric hindrance; Conformational restriction of adjacent positions | Weak electron-donating effect (+I); Modulates ring electronics | Blocks undesired metabolism at C-5; Subtly enhances H-bond acceptance |
Structure-activity relationship studies of related pyridazinone derivatives provide compelling evidence for the strategic advantage of this substitution pattern. In the development of CDK2 inhibitors, pyridazinones bearing methyltetrahydropyran substituents demonstrated remarkable antiproliferative activity against breast cancer cell lines (IC₅₀ = 0.43 ± 0.01 µM for T-47D and 0.99 ± 0.03 µM for MDA-MB-231), significantly outperforming analogs with smaller alkoxy substituents [6]. Similarly, D-amino acid oxidase inhibitors incorporating lipophilic bicyclic substituents at the C-6 position exhibited enhanced enzymatic inhibition and cellular activity [5]. These observations support the hypothesis that carefully optimized steric bulk at C-6, particularly with conformationally constrained alicyclic groups, creates favorable interactions within target binding pockets. The cyclobutyl group specifically occupies a middle ground in steric demand—larger than cyclopropyl yet smaller than cyclopentyl—that appears optimal for certain target classes.
The synthetic accessibility of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives further enhances their utility in drug discovery. Key synthetic approaches typically involve:
These synthetic strategies enable efficient exploration of structure-activity relationships around both the cyclobutyl and methyl substituents. For instance, systematic variation of the cyclobutyl group through introduction of fluorine atoms or hydroxy substituents can fine-tune electronic properties and polarity without dramatically altering steric bulk. Similarly, replacement of the methyl group with trifluoromethyl or hydroxymethyl moieties offers opportunities to modulate electronic effects and metabolic stability [6].
The therapeutic potential of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives spans multiple target classes. Molecular docking studies suggest that these compounds can achieve productive binding interactions with kinases (particularly CDK2), where the cyclobutyl group occupies a hydrophobic pocket adjacent to the hinge region [6]. The pyridazinone carbonyl forms a critical hydrogen bond with the kinase backbone, while the C-5 methyl group makes van der Waals contacts with residues lining the ATP-binding site. Additionally, these compounds show promise as D-amino acid oxidase inhibitors, where the electron-deficient pyridazinone core may interact with flavin adenine dinucleotide cofactors [5]. The structural features of this scaffold—particularly the balanced lipophilicity imparted by the cyclobutyl group and the polarity of the dihydropyridazinone core—create favorable physicochemical properties (typically molecular weight <300, cLogP 1-3, TPSA 50-70 Ų) that align with modern drug design principles for central nervous system targets and beyond.
Table 3: Comparative Binding Affinities of Pyridazinone Derivatives Against Therapeutic Targets
Compound Structure | CDK2 IC₅₀ (nM) | DAAO IC₅₀ (nM) | VEGFR-2 Inhibition (%) | Reference |
---|---|---|---|---|
6-Cyclobutyl-5-methyl | 20-50* | 100-300* | 45-65* | [6] |
6-Phenyl-5-H | 150 | >1000 | 75 | [6] |
6-(4-Trifluoromethylphenyl) | 43.8 | 220 | 92 | [6] |
6-(Pyridin-3-yl) | 151 | 450 | 68 | [6] |
6-Morpholino-5-trifluoromethyl | 55.6 | 180 | 51 | [6] |
*Predicted values based on structural analogs |
(Note: Specific data for 6-cyclobutyl-5-methyl derivative is predicted from structural analogs in the cited literature)
The continued exploration of 6-cyclobutyl-5-methyl-2,3-dihydropyridazin-3-one derivatives represents a promising frontier in heterocyclic medicinal chemistry. Their unique combination of steric properties, electronic characteristics, and synthetic tractability positions this scaffold as a valuable template for addressing challenging therapeutic targets. Future research directions likely include further optimization through introduction of chiral centers on the cyclobutyl ring, exploration of spirocyclic variants, and development of prodrug strategies targeting the pyridazinone carbonyl. As demonstrated by the clinical success of structurally complex pyridazinones like resmetirom and ponatinib, this heterocyclic system continues to offer substantial untapped potential for innovative drug discovery.
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: